Perfluoro-1,3-dimethylcyclohexane
Overview
Description
Perfluoro-1,3-dimethylcyclohexane is a fluorocarbon liquid, specifically a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane. It is known for its chemical and biological inertness, making it a stable compound under various conditions . This compound is clear, colorless, and has a relatively high density, low viscosity, and low surface tension .
Mechanism of Action
Target of Action
Perfluoro-1,3-dimethylcyclohexane is a chemically and biologically inert compound .
Pharmacokinetics
Its low solubility in water suggests that its bioavailability would be limited.
Action Environment
Environmental factors can influence the physical properties of this compound. For example, its volatility can lead to rapid evaporation, especially at high temperatures . It is chemically stable and can withstand temperatures up to 400°c .
Biochemical Analysis
Biochemical Properties
Due to its chemical inertness, Perfluoro-1,3-dimethylcyclohexane does not directly participate in biochemical reactions or interact with enzymes, proteins, and other biomolecules . Its unique physical properties, such as high density, low viscosity, and low surface tension, can influence the behavior of these biomolecules in its presence .
Cellular Effects
As this compound is chemically and biologically inert, it does not directly affect cell function, cell signaling pathways, gene expression, or cellular metabolism . Its physical properties may influence the behavior of cells and cellular processes in its presence .
Molecular Mechanism
This compound does not exert effects at the molecular level due to its chemical inertness . It does not bind to biomolecules, nor does it inhibit or activate enzymes or alter gene expression .
Temporal Effects in Laboratory Settings
This compound is chemically inert and thermally stable (to over 400 °C) . It is a clear, colorless liquid, with a relatively high density, low viscosity and low surface tension that will rapidly evaporate . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .
Dosage Effects in Animal Models
As this compound is chemically and biologically inert, it does not have dosage-dependent effects in animal models .
Metabolic Pathways
This compound does not participate in metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
This compound does not interact with transporters or binding proteins due to its chemical inertness . Its distribution within cells and tissues is determined by its physical properties, such as its high density and low viscosity .
Subcellular Localization
This compound does not have a specific subcellular localization due to its chemical inertness . It does not contain targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .
Preparation Methods
Perfluoro-1,3-dimethylcyclohexane can be synthesized using the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This method is preferred over using 1,3-dimethylcyclohexane as the starting material because it requires less fluorine .
Chemical Reactions Analysis
Scientific Research Applications
Perfluoro-1,3-dimethylcyclohexane has several applications in scientific research and industry:
Heat Transfer Agent: Due to its thermal stability, it is used as a heat transfer agent.
Dielectric Fluid: Its inertness makes it suitable for use as a dielectric fluid in electronic applications.
Gas Storage: Its high gas solubility makes it useful in gas storage applications.
Breathable Liquids: Researchers explore its use in creating breathable liquids and liquid ventilation systems due to its high oxygen-carrying capacity.
Comparison with Similar Compounds
Perfluoro-1,3-dimethylcyclohexane is similar to other perfluorocarbons in terms of its chemical inertness and thermal stability. Some similar compounds include:
These compounds share similar properties but may differ in their specific applications and physical characteristics.
Properties
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGSOTUHASIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036926 | |
Record name | Perfluoro-1,3-dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Perfluoro(1,3-dimethylcyclohexane) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16456 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
335-27-3 | |
Record name | Perfluoro(1,3-dimethylcyclohexane) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro(1,3-dimethylcyclohexane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro(1,3-dimethylcyclohexane) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-1,3-dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORODIMETHYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1Y54IOL0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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